(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone
Description
The compound “(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone” features a hybrid heterocyclic scaffold combining a 1,3,4-oxadiazole core, a piperidine ring, and a pyridine-methanone moiety. The 1,3,4-oxadiazole group is substituted with a 4-fluorophenyl ring at the 5-position, while the piperidine nitrogen is linked to the pyridin-4-yl methanone group.
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-16-3-1-13(2-4-16)17-22-23-18(26-17)14-7-11-24(12-8-14)19(25)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGGCLJLUWGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring One common approach is to react a suitable precursor containing the fluorophenyl group with a piperidine derivative under specific conditions to form the oxadiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactions would be conducted in reactors designed to handle the necessary reagents and solvents, with continuous monitoring to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized under certain conditions.
Reduction: : The oxadiazole ring can be reduced to form different derivatives.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Major Products Formed
Oxidation: : Fluorinated phenols or carboxylic acids.
Reduction: : Reduced oxadiazoles or piperidines.
Substitution: : Substituted piperidines or oxadiazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe in biological studies to understand cellular processes.
Industry: : Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
2.1.1 Thiadiazole Derivative The compound 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole core. The sulfur atom in thiadiazole increases lipophilicity and may enhance membrane permeability compared to the oxygen-containing oxadiazole.
2.1.2 Pyrazolo-Pyrimidine Derivatives European patents () describe compounds like {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-pyridin-3-yl)-methanone, which feature a pyrazolo-pyrimidine core instead of oxadiazole. These structures often include sulfonyl or methoxy substituents, which improve solubility and target selectivity. The pyridin-3-yl methanone group in these derivatives contrasts with the pyridin-4-yl substitution in the target compound, suggesting divergent spatial interactions in binding pockets .
Analogues with Varied Substituents
2.2.1 Furan-Oxadiazole Derivative The compound 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () shares the oxadiazole-piperidine-methanone backbone but substitutes the 4-fluorophenyl group with a furan-2-yl moiety. The furan ring’s electron-rich nature may enhance π-π stacking interactions, while the thioether linkage could influence metabolic stability compared to the target compound’s direct aryl-oxadiazole linkage .
2.2.2 Indole-Dihydropyrazole Hybrid The structure [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () replaces the oxadiazole with a dihydropyrazole-indole system.
Pharmacological Implications
For example:
- Thiadiazole derivatives () are often explored for antimicrobial and anti-inflammatory properties due to sulfur’s redox activity.
- Pyrazolo-pyrimidine analogues () are frequently optimized for kinase selectivity, as seen in FDA-approved drugs like fostamatinib.
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Physicochemical Properties
Biological Activity
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone is a member of the oxadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes an oxadiazole ring and a piperidine moiety. Its molecular formula is , with a molecular weight of 288.31 g/mol. The presence of the 4-fluorophenyl group enhances its lipophilicity and biological activity.
The biological activity of oxadiazole derivatives often involves interactions with various molecular targets:
- Anticancer Activity : The compound has demonstrated significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia and solid tumor cells through the modulation of apoptotic pathways and inhibition of key signaling proteins like EGFR and Src .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Biological Evaluation
Recent studies have evaluated the biological efficacy of this compound using various assays:
Anticancer Activity
A study reported that derivatives containing the oxadiazole moiety exhibited IC50 values as low as 0.67 µM against prostate cancer cell lines (PC-3) and 0.80 µM against colon cancer cell lines (HCT-116) . These values suggest potent anticancer activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
Antimicrobial Activity
The compound also showed promising results in antimicrobial tests, although specific IC50 values are yet to be published.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent publication detailed the synthesis and evaluation of various oxadiazole derivatives, including the target compound, demonstrating significant cytotoxicity against multiple cancer cell lines with GI50 values below 10 µM .
- Mechanism-Based Approaches : Research focused on elucidating the mechanisms underlying the anticancer effects revealed that these compounds can inhibit critical signaling pathways involved in tumor growth and metastasis .
Q & A
Basic: What are the critical steps for synthesizing (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone?
Answer:
The synthesis typically involves:
- Coupling of oxadiazole and piperidine precursors : Acylated piperidine intermediates are reacted with 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Cyclization and purification : Thionation or oxidation steps may be required to form the oxadiazole ring, followed by column chromatography or crystallization to isolate the product .
- Key reaction parameters : Temperature (70–100°C), pH control, and catalysts (e.g., POCl₃ for cyclization) are critical for yield optimization .
Advanced: How can reaction yields be optimized for sterically hindered intermediates during synthesis?
Answer:
- Solvent selection : Use high-boiling solvents (e.g., toluene or xylene) to facilitate prolonged heating without decomposition .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for oxadiazole ring formation .
- Catalytic systems : Transition metal catalysts (e.g., Pd/Cu for cross-coupling) enhance efficiency in coupling fluorophenyl and pyridinyl groups .
Basic: Which spectroscopic methods confirm the structural integrity of the compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridinyl carbons at δ 150–160 ppm) .
- IR spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and oxadiazole C-N stretches (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~380–400) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding affinity to enzymes (e.g., kinase inhibitors). The oxadiazole moiety often engages in π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation models in GROMACS) .
- QSAR studies : Correlate substituent electronegativity (e.g., fluorine) with bioactivity using Hammett constants .
Basic: What in vitro assays evaluate the compound’s enzyme inhibition potential?
Answer:
- Kinase inhibition assays : Use ADP-Glo™ or fluorescence-based kits to measure IC₅₀ against targets like EGFR or PI3K .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to determine EC₅₀ values .
- Microplate reader protocols : Monitor absorbance/fluorescence changes at 450–570 nm for enzymatic reactions .
Advanced: How can stability studies under varying pH conditions inform formulation strategies?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 37°C. Monitor degradation via HPLC .
- Degradation pathways : Oxadiazole rings are prone to hydrolysis in acidic media, while fluorophenyl groups remain stable .
- Stabilizers : Co-solvents (e.g., PEG 400) or lyophilization improve shelf-life in aqueous formulations .
Advanced: How to resolve contradictions in reported biological activity across structural analogs?
Answer:
- Meta-analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., pyridinyl vs. furanyl) using databases like ChEMBL .
- Crystallography : Resolve binding mode discrepancies by solving co-crystal structures with target proteins .
- Statistical validation : Apply ANOVA to assess significance of bioactivity differences between analogs .
Basic: What strategies modify the oxadiazole ring to enhance bioavailability?
Answer:
- Substituent introduction : Electron-withdrawing groups (e.g., -NO₂) improve metabolic stability but may reduce solubility .
- Prodrug design : Esterify the oxadiazole to increase lipophilicity for BBB penetration .
- Co-crystallization : Use counterions (e.g., succinic acid) to enhance aqueous solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
